molecular formula C19H20O B14010207 1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

Cat. No.: B14010207
M. Wt: 264.4 g/mol
InChI Key: MYILNVXHHYPGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to changes in cellular processes. The α,β-unsaturated carbonyl system is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-(4-Isopropylphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group, resulting in variations in reactivity and applications.

Uniqueness

1-(4-Methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one is unique due to the presence of both the methyl and isopropyl groups on the phenyl rings. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-14(2)17-11-6-16(7-12-17)8-13-19(20)18-9-4-15(3)5-10-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYILNVXHHYPGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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